(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
Overview
Description
(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C21H15F12NO and its molecular weight is 525.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The mode of action of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol involves the homolysis of Rf X (X = Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2. This is followed by the sequential addition of Rf radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals .
Biochemical Analysis
Biochemical Properties
®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound can engage in hydrophobic interactions with amino acid residues in enzyme active sites, potentially altering enzyme function . Additionally, the trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins, making it a potent modulator of biochemical pathways .
Cellular Effects
The effects of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling proteins, thereby affecting downstream cellular responses . Furthermore, it can alter gene expression by binding to transcription factors or other regulatory proteins, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition or activation . The trifluoromethyl groups can enhance the compound’s binding affinity to proteins, thereby modulating their activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can influence cellular function . The compound can affect metabolic flux and metabolite levels, thereby modulating biochemical pathways and cellular processes .
Transport and Distribution
The transport and distribution of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXPGQOGEYWAKW-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F12NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165405 | |
Record name | (2R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601165405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948595-00-4 | |
Record name | (2R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948595-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601165405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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